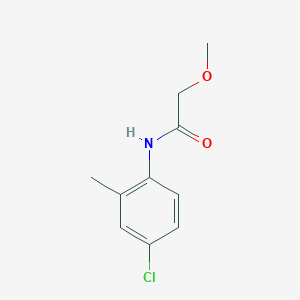
N-(4-chloro-2-methylphenyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-methoxyacetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. CMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 227.7 g/mol.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent. In agriculture, N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has been shown to have herbicidal and insecticidal properties. It has also been studied for its potential use as a growth regulator for plants. In material science, N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has been studied for its potential use as a precursor for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methoxyacetamide is not fully understood. However, it is believed that N-(4-chloro-2-methylphenyl)-2-methoxyacetamide exerts its effects through the inhibition of certain enzymes and receptors in the body. For example, N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has also been shown to inhibit the binding of certain ligands to the G protein-coupled receptor (GPCR) CXCR4, which is involved in various physiological processes such as immune response and cell migration.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2-methylphenyl)-2-methoxyacetamide inhibits the proliferation of cancer cells and induces apoptosis. N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has also been shown to have herbicidal and insecticidal effects in plants and insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-(4-chloro-2-methylphenyl)-2-methoxyacetamide is also stable under normal lab conditions and can be stored for extended periods without significant degradation. However, N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has certain limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its effects may vary depending on the cell or tissue type being studied.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-methoxyacetamide. In medicine, further studies are needed to determine the efficacy and safety of N-(4-chloro-2-methylphenyl)-2-methoxyacetamide as an anticancer agent and as a treatment for inflammatory diseases. In agriculture, further studies are needed to determine the potential use of N-(4-chloro-2-methylphenyl)-2-methoxyacetamide as a growth regulator for crops and as an alternative to synthetic pesticides. In material science, further studies are needed to explore the potential use of N-(4-chloro-2-methylphenyl)-2-methoxyacetamide as a precursor for the synthesis of novel organic compounds with unique properties.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-methoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. The synthesis method for N-(4-chloro-2-methylphenyl)-2-methoxyacetamide is relatively simple, and it has been extensively studied for its potential applications. N-(4-chloro-2-methylphenyl)-2-methoxyacetamide exerts its effects through the inhibition of certain enzymes and receptors in the body and has various biochemical and physiological effects. N-(4-chloro-2-methylphenyl)-2-methoxyacetamide has advantages and limitations for use in lab experiments, and there are several future directions for its study in various scientific fields.
Métodos De Síntesis
N-(4-chloro-2-methylphenyl)-2-methoxyacetamide can be synthesized through the reaction of 4-chloro-2-methylphenol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-chloro-2-methylphenyl)-2-methoxyacetamide as a white crystalline solid with a yield of approximately 70-80%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZLQPFIJDGKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

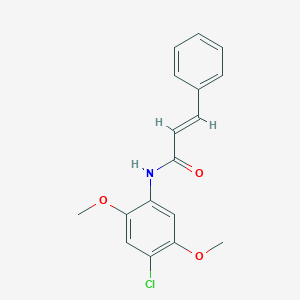

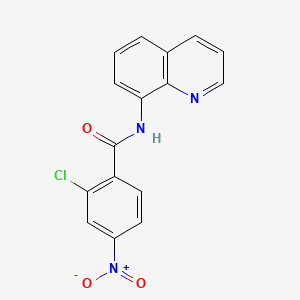


![5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5872551.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5872552.png)
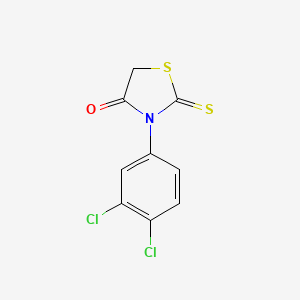
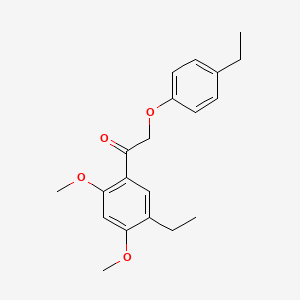
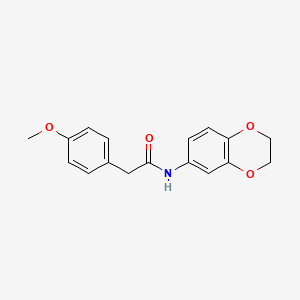
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide](/img/structure/B5872588.png)
![7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5872590.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorobenzyl)benzenesulfonamide](/img/structure/B5872606.png)